molecular formula C10H12FNO2 B1636660 N-(2-fluorophenyl)-2-methylAlanine

N-(2-fluorophenyl)-2-methylAlanine

Katalognummer: B1636660
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: NAJJRLSECXWCFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-2-methylAlanine is an organic compound that features a fluoroaniline group attached to a methylpropanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-methylAlanine typically involves the reaction of 2-fluoroaniline with a suitable precursor of methylpropanoic acid. One common method is the nucleophilic substitution reaction where 2-fluoroaniline reacts with a halogenated derivative of methylpropanoic acid under basic conditions. The reaction is often facilitated by the presence of a base such as potassium carbonate or sodium hydroxide, which helps in the deprotonation of the amine group, making it more nucleophilic .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-2-methylAlanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chloroanilino)-2-methylpropanoic acid
  • 2-(2-Bromoanilino)-2-methylpropanoic acid
  • 2-(2-Nitroanilino)-2-methylpropanoic acid

Uniqueness

N-(2-fluorophenyl)-2-methylAlanine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

2-(2-fluoroanilino)-2-methylpropanoic acid

InChI

InChI=1S/C10H12FNO2/c1-10(2,9(13)14)12-8-6-4-3-5-7(8)11/h3-6,12H,1-2H3,(H,13,14)

InChI-Schlüssel

NAJJRLSECXWCFB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC1=CC=CC=C1F

Kanonische SMILES

CC(C)(C(=O)O)NC1=CC=CC=C1F

Sequenz

X

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.